molecular formula C17H16O5 B14793674 (6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

Cat. No.: B14793674
M. Wt: 300.30 g/mol
InChI Key: UOVGCLXUTLXAEC-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has garnered attention due to its antibacterial and anticancer properties . It is a member of the pterocarpan class of compounds, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-9,10-dimethoxyptercarpan can be achieved through several organic synthesis steps. The process typically involves the conversion of pterocarpan derivatives into the target compound using appropriate reagents and conditions. For instance, one method involves the esterification of pterocarpan derivatives followed by subsequent reactions to introduce the hydroxy and methoxy groups .

Industrial Production Methods: Industrial production of 3-Hydroxy-9,10-dimethoxyptercarpan is not extensively documented. the compound can be extracted from natural sources such as Astragalus membranaceus, where it is present in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-9,10-dimethoxyptercarpan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

3-Hydroxy-9,10-dimethoxyptercarpan has several scientific research applications:

    Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.

    Biology: The compound exhibits significant antibacterial activity, making it a candidate for studying bacterial inhibition mechanisms.

    Medicine: Due to its anticancer properties, it is investigated for potential therapeutic applications in cancer treatment.

    Industry: It is used in the synthesis of natural products and other bioactive compounds

Mechanism of Action

The mechanism of action of 3-Hydroxy-9,10-dimethoxyptercarpan involves the inhibition of platelet-derived growth factor (PDGF)-BB-induced cell proliferation. This is achieved by inhibiting the extracellular signal-regulated kinase (ERK)1/2 mitogen-activated protein (MAP) kinase cascade. The compound also inhibits the phosphorylation of ERK1/2, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-9,10-dimethoxyptercarpan is unique due to its specific inhibition of the ERK1/2 MAP kinase cascade, which is not commonly observed in other similar compounds. This makes it a valuable compound for studying specific signaling pathways involved in cell proliferation and cancer .

Properties

IUPAC Name

(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3/t12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVGCLXUTLXAEC-IUODEOHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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